1,14-Dibromo-3,6,9,12-tetraoxatetradecane
Overview
Description
1,14-Dibromo-3,6,9,12-tetraoxatetradecane is a chemical compound with the molecular formula C10H20Br2O4. It is a clear, light yellow liquid that is used primarily as a cross-linking reagent due to its two bromide groups, which are excellent leaving groups for nucleophilic substitution reactions .
Preparation Methods
1,14-Dibromo-3,6,9,12-tetraoxatetradecane can be synthesized from pentaethylene glycol. The synthetic route involves the reaction of pentaethylene glycol with a brominating agent under controlled conditions to introduce the bromine atoms at the terminal positions of the molecule . Industrial production methods typically involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
1,14-Dibromo-3,6,9,12-tetraoxatetradecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide groups in the compound are good leaving groups, making it suitable for nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Cross-Linking Reactions: Due to its bifunctional nature, it can be used to cross-link polymers, forming networks that enhance the mechanical properties of the material.
Oxidation and Reduction Reactions: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1,14-Dibromo-3,6,9,12-tetraoxatetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Mechanism of Action
The mechanism of action of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane primarily involves its ability to act as a cross-linking agent. The bromide groups in the compound can be displaced by nucleophiles, leading to the formation of covalent bonds between different molecules or within the same molecule. This cross-linking process can significantly alter the physical and chemical properties of the material, making it more robust and versatile .
Comparison with Similar Compounds
1,14-Dibromo-3,6,9,12-tetraoxatetradecane is unique due to its specific structure and the presence of four oxygen atoms in the backbone, which increases its solubility in aqueous media. Similar compounds include:
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxaundecane: Another cross-linking reagent with a similar backbone but different functional groups.
Pentaethylene Glycol Dimethanesulfonate: A related compound used for similar applications but with different reactivity due to the presence of methanesulfonate groups.
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
1,2-bis[2-(2-bromoethoxy)ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Br2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNYZUBABMNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)OCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454837 | |
Record name | 1,14-DIBROMO-3,6,9,12-TETRAOXATETRADECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57602-02-5 | |
Record name | 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57602-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,14-DIBROMO-3,6,9,12-TETRAOXATETRADECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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